

(Chloromethyl)cyclopentane chemical properties and structure

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An In-depth Technical Guide to **(Chloromethyl)cyclopentane**: Chemical Properties, Structure, and Reactivity

Introduction

(Chloromethyl)cyclopentane, also known as cyclopentylmethyl chloride, is a halogenated cyclic hydrocarbon. Its structure, consisting of a five-membered cyclopentane ring attached to a chloromethyl group, makes it a valuable intermediate in organic synthesis. The presence of the C-Cl bond on a primary carbon renders it susceptible to nucleophilic substitution, establishing it as a key building block for introducing the cyclopentylmethyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and safety protocols, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecule consists of a flexible, non-planar cyclopentane ring bonded to a chloromethyl (-CH₂Cl) substituent. This primary alkyl halide structure is key to its chemical reactivity.

Table 1: Chemical Identifiers for (Chloromethyl)cyclopentane



Identifier	Value	Citation
IUPAC Name	chloromethylcyclopentane	[1][2]
CAS Number	13988-39-1	[1][2]
Molecular Formula	C ₆ H ₁₁ Cl	[1][2]
Molecular Weight	118.60 g/mol	[1][2]
Canonical SMILES	C1CCC(C1)CCI	[1][2]
InChI	InChI=1S/C6H11CI/c7-5-6-3-1- 2-4-6/h6H,1-5H2	[1][2]
InChIKey	NQIIILQXTJXSCA- UHFFFAOYSA-N	[1][2]

Physicochemical Properties

Quantitative experimental data for some physical properties of **(Chloromethyl)cyclopentane** are not widely published. The data presented below includes values from computational predictions and data from analogous compounds where noted.

Table 2: Physicochemical Properties of (Chloromethyl)cyclopentane



Property	Value	Notes / Citation
Physical State	Flammable liquid	[1]
Boiling Point	~143-145 °C	Predicted. The related (chloromethyl)cyclopropane boils at 87-89 °C.[3]
Density	~1.0 g/mL	Predicted. The related (chloromethyl)cyclopropane has a density of 0.98 g/mL.[3]
Flash Point	~33 °C	Predicted.
Solubility	Insoluble in water; soluble in organic solvents.	General property for similar organochlorines.[4]
XLogP3-AA	2.6	Computationally predicted lipophilicity.[1]

Reactivity and Chemical Profile

The primary determinant of **(Chloromethyl)cyclopentane**'s reactivity is the polarized carbonchlorine bond, which makes the methylene carbon an electrophilic site. This allows the compound to act as an effective alkylating agent for a variety of nucleophiles.

Nucleophilic Substitution

The most common reaction pathway for **(Chloromethyl)cyclopentane** is nucleophilic substitution, typically proceeding through an S_n2 mechanism. The primary carbon atom is relatively unhindered, facilitating backside attack by nucleophiles and leading to the displacement of the chloride anion. This reaction is fundamental to its use as a synthetic building block.[2]

Caption: General workflow for an S_n2 nucleophilic substitution reaction.

Radical Reactions

(Chloromethyl)cyclopentane can also participate in radical reactions. For instance, the formation of a Grignard reagent involves a radical mechanism initiated by magnesium metal.[5]



Furthermore, the synthesis of this compound via chlorination of methylcyclopentane proceeds through a free-radical chain reaction.

Elimination Reactions

Under the influence of a strong, sterically hindered base, **(Chloromethyl)cyclopentane** can undergo elimination reactions (E2 pathway) to yield methylenecyclopentane, although substitution reactions typically predominate.

Synthesis Methodologies

While a specific, peer-reviewed protocol for the synthesis of **(Chloromethyl)cyclopentane** is not readily available in recent literature, a common and logical laboratory-scale approach is the chlorination of cyclopentanemethanol. Industrially, it can be produced via the free-radical chlorination of methylcyclopentane.



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Caption: Plausible laboratory and industrial synthesis routes.

Experimental Protocols

A detailed, published experimental protocol for the synthesis of **(Chloromethyl)cyclopentane** is not readily available. However, a representative protocol for a reaction it commonly undergoes—nucleophilic substitution to form an ether—is provided below. This protocol is



generalized and should be adapted based on the specific nucleophile and laboratory conditions.

Representative Protocol: Synthesis of (Cyclopentylmethoxy)benzene

- Objective: To demonstrate the use of **(Chloromethyl)cyclopentane** as an alkylating agent in a Williamson ether synthesis.
- Materials:
 - Phenol (1.0 eq)
 - Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
 - (Chloromethyl)cyclopentane (1.05 eq)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Diethyl ether
 - Saturated aqueous ammonium chloride (NH₄Cl)
 - Saturated agueous sodium chloride (brine)
 - Anhydrous magnesium sulfate (MgSO₄)
- · Methodology:
 - Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF at 0 °C.
 - Deprotonation: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium phenoxide salt.
 - Alkylation: (Chloromethyl)cyclopentane is added dropwise to the reaction mixture. The mixture is then heated to 60 °C and stirred overnight.



- Workup: The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water.
- Extraction: The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.
- Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Predicted Spectroscopic Data

Experimental spectroscopic data for **(Chloromethyl)cyclopentane** is not widely available in public databases. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for (Chloromethyl)cyclopentane



Spectroscopy	Expected Features	
¹ H NMR	• ~3.4-3.6 ppm (d, 2H): Protons of the -CH ₂ Cl group, appearing as a doublet due to coupling with the adjacent methine proton. • ~2.0-2.2 ppm (m, 1H): Methine proton (-CH-) on the cyclopentane ring. • ~1.2-1.9 ppm (m, 8H): Methylene protons (-CH ₂ -) of the cyclopentane ring, likely appearing as complex, overlapping multiplets.	
¹³ C NMR	• ~49-52 ppm: Carbon of the -CH ₂ Cl group. • ~40-43 ppm: Methine carbon (-CH-) of the cyclopentane ring. • ~30-33 ppm: Carbons C2 and C5 of the cyclopentane ring. • ~25-28 ppm: Carbons C3 and C4 of the cyclopentane ring.	
IR (Infrared)	• 2950-2850 cm ⁻¹ : C-H (sp ³) stretching vibrations. • 1450 cm ⁻¹ : -CH ₂ - scissoring (bending) vibrations. • ~720-750 cm ⁻¹ : C-Cl stretching vibration (a key diagnostic peak).	
Mass Spec (MS)	• m/z 118/120: Molecular ion ([M]+) peak showing the characteristic ~3:1 isotopic pattern for chlorine (35Cl/37Cl). • m/z 83: Fragment corresponding to the loss of the chloromethyl radical (•CH2Cl). • m/z 69: Cyclopentylmethyl cation ([C5H9]+), often a base peak, resulting from the loss of the chlorine radical.	

Safety and Handling

(Chloromethyl)cyclopentane is a flammable and hazardous chemical that requires careful handling.

Table 4: GHS Hazard Information and Safety Precautions



Category	Description	Citation
GHS Pictograms	Warning (Flame, Exclamation Mark)	[1]
Hazard Statements	H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]
Handling Precautions	• Use in a well-ventilated area or fume hood. • Keep away from heat, sparks, open flames, and other ignition sources. • Ground/bond container and receiving equipment to prevent static discharge. • Wear protective gloves, clothing, and eye/face protection.	[1]
First Aid	• Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. • Inhalation: Move person to fresh air and keep comfortable for breathing. • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.	[1]

Conclusion



(Chloromethyl)cyclopentane is a versatile reagent in organic synthesis, primarily serving as an electrophile for introducing the cyclopentylmethyl group via nucleophilic substitution reactions. Its utility is defined by the reactivity of its primary chloride functional group. While comprehensive experimental data on its physical and spectroscopic properties are not extensively documented in public literature, its chemical behavior can be reliably predicted based on fundamental organic chemistry principles. Proper adherence to safety and handling protocols is essential when working with this flammable and irritant compound.

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- To cite this document: BenchChem. [(Chloromethyl)cyclopentane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281465#chloromethyl-cyclopentane-chemicalproperties-and-structure]

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